molecular formula C20H27N5O4S B2429794 2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021222-20-7

2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2429794
CAS No.: 1021222-20-7
M. Wt: 433.53
InChI Key: LNMYTBHYQXOTTR-UHFFFAOYSA-N
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Description

The compound “2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyrimidinyl group, and a piperazinyl group, all of which are common in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The methoxyphenyl and pyrimidinyl groups are aromatic and would contribute to the compound’s planarity and rigidity. The piperazine ring is flexible and can adopt various conformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and amide groups could allow for hydrogen bonding, affecting the compound’s solubility and binding interactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 2-(4-methoxyphenyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide has been explored to investigate their potential applications in various fields of research. For example, the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives has been studied for their effects on memory ability in mice, indicating a potential research avenue in neuropharmacology and cognitive enhancement (Li Ming-zhu, 2008).

Pharmacological Studies

Pharmacological studies have been conducted on derivatives of this compound to evaluate their biological activities. For instance, a series of amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and showed anticonvulsant activity in animal models, which might suggest a research pathway for antiepileptic drug development (J. Obniska et al., 2015).

Antithrombotic Properties

The antithrombotic properties of related compounds have been assessed, providing insights into potential cardiovascular applications. A study on SSR182289A, a novel thrombin inhibitor, revealed potent oral antithrombotic properties in animal models, suggesting a role in the prevention or treatment of thrombosis (J. Lorrain et al., 2003).

Antinociceptive Activity

Research into the antinociceptive activity of derivatives has been explored, indicating potential analgesic applications. A study on [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives demonstrated significant antinociceptive activity in animal models, suggesting their use in pain management (D. Doğruer et al., 2000).

Metabolism and Excretion Studies

The metabolism and excretion patterns of related compounds have been studied to understand their pharmacokinetic profiles, which is crucial for drug development. For example, the disposition of PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans, highlighting the importance of metabolic pathways in drug efficacy and safety (Raman K. Sharma et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs containing sulfonamide, pyrimidine, and piperazine groups are used as antimicrobial or anticancer agents .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the presence of functional groups common in pharmaceuticals, it could have potential as a therapeutic agent .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-29-18-6-4-17(5-7-18)16-19(26)21-10-3-15-30(27,28)25-13-11-24(12-14-25)20-22-8-2-9-23-20/h2,4-9H,3,10-16H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMYTBHYQXOTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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